2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

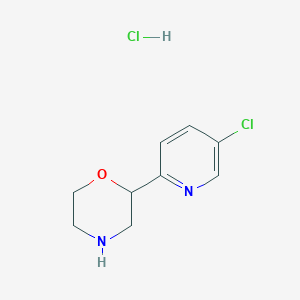

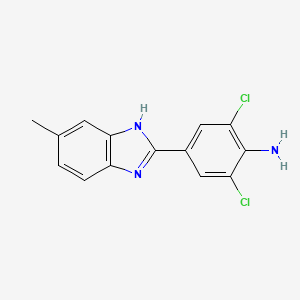

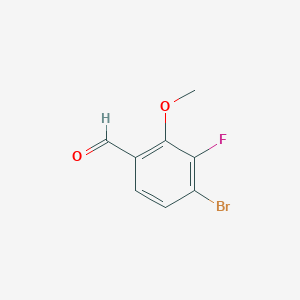

2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C14H11Cl2N3 and a molecular weight of 292.17 . It is used in the synthesis of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and an aniline group. The aniline group is further substituted with a 6-methyl-1H-1,3-benzodiazol-2-yl group .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A significant application of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline derivatives is in the development of compounds with antimicrobial properties. Research has shown that novel synthesized benzimidazole nucleus containing 4-oxo-thiazolidine derivatives, derived from Schiff bases of N-arylidene-2-(6-methyl-1H-benzo[d]imidazol-2-yl)anilines, exhibit in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Makwana, 2011). Another study focused on anilino benzimidazoles, where compounds displayed notable antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Tunçbilek, Göker, Ertan, Eryigit, Kendi, & Altanlar, 1997).

Organic Synthesis and Chemical Properties

The chemical reactivity and synthesis applications of compounds related to this compound have been explored in various studies. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones utilizing N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of these compounds in organic synthesis, producing ring-annulated products in acceptable yields (Janardhan, Srinivas, Rajitha, & Péter, 2014). Additionally, the photoreaction study of benzotriazoles, which relates to the core structure of the compound , sheds light on the photochemical properties and potential applications of these compounds in material science and organic synthesis (Märky, Schmid, & Hansen, 1979).

Anticancer and Antitubercular Activity

Research into the biological activities of this compound derivatives has included investigations into their anticancer and antitubercular properties. Novel substituted aniline-based heterocyclic dispersed azo dyes, derived from reactions with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one, have shown appreciable antitubercular activity and the potential to inhibit the growth of cancerous cells, demonstrating the broad spectrum of biological activities exhibited by these compounds (Maliyappa, Keshavayya, Mallikarjuna, & Pushpavathi, 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a range of biological activities .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects on cellular functions .

Result of Action

Similar compounds have been known to exert a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline . .

Análisis Bioquímico

Biochemical Properties

It is known that benzodiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

It is known that benzodiazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzodiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2,6-dichloro-4-(6-methyl-1H-benzimidazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBNLXDKHNYYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)

![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)

![Ethyl 3-methyl-5-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2636152.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2636154.png)

![8-methoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2636155.png)

![3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane](/img/structure/B2636157.png)